5-Cyano-2-(trifluoromethyl)benzoic acid
Overview
Description
5-Cyano-2-(trifluoromethyl)benzoic acid: is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitration of 2-(trifluoromethyl)benzoic acid followed by reduction to form the corresponding amine, which is then converted to the cyano derivative through Sandmeyer reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and continuous flow reactors to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions is also common in industrial settings to introduce the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 5-cyano-2-(trifluoromethyl)benzoic acid derivatives.
Reduction: Formation of 5-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Cyano-2-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals . Its unique functional groups make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which 5-Cyano-2-(trifluoromethyl)benzoic acid exerts its effects is largely dependent on its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions , while the trifluoromethyl group can influence the lipophilicity and electronic properties of the molecule. These interactions can affect the compound’s binding to molecular targets, such as enzymes or receptors , thereby modulating biological activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-Cyano-2-(trifluoromethyl)benzoic acid
- 5-Cyano-4-(trifluoromethyl)benzoic acid
Comparison: 5-Cyano-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity . Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications .
Properties
IUPAC Name |
5-cyano-2-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUAZDLMZIKSNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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